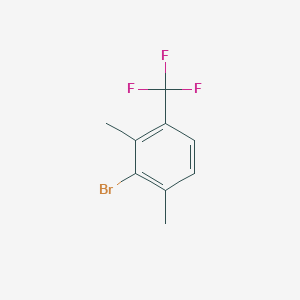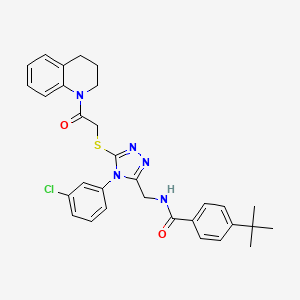
2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromobenzotrifluoride is a type of aromatic compound that contains a bromine atom and a trifluoromethyl group attached to a benzene ring . It’s used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular structure of bromobenzotrifluoride consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific compound.Chemical Reactions Analysis
Bromobenzotrifluoride can participate in various chemical reactions. For example, it can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Bromobenzotrifluoride is a liquid at room temperature with a specific refractive index and density . It has a boiling point of 154-155 °C .Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene, is used as a starting material in organometallic synthesis. This compound allows for various synthetically useful reactions through different organometallic intermediates (Porwisiak & Schlosser, 1996).
Steric Pressure Study
The steric effects of the trifluoromethyl group, as found in 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene, are studied through its impact on reaction selectivity and efficiency in organometallic reactions. This research helps understand the role of such groups in influencing chemical reactivity (Schlosser et al., 2006).
Intermediate in Synthesis
3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, is synthesized from 1,3-bis(trifluoromethyl)benzene, demonstrating the role of similar compounds in pharmaceutical synthesis processes (Zhou, 2006).
Aryne Route Study
In a study exploring the aryne route, 2-Bromo-4-(trifluoromethyl)phenyl]silane is investigated for its reactivity, offering insights into the chemistry of arynes and their potential applications in organic synthesis (Schlosser & Castagnetti, 2001).
Metalation Studies
The metalation of bromo(trifluoromethyl)benzenes, closely related to 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene, provides valuable insights into the regioselectivity of metalation reactions, which is critical in organic synthesis (Mongin, Desponds, & Schlosser, 1996).
Fluorescence Properties
The synthesis and investigation of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene demonstrate the potential of bromo-substituted benzene derivatives in materials science, particularly in the study of light-emitting materials (Liang, 2015).
Enzyme Inhibition Studies
Compounds like 2-Bromo-3,4-dimethoxyphenyl)methanone and its derivatives, which are structurally similar to 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene, have been studied for their enzyme inhibitory properties, indicating potential applications in medicinal chemistry (Balaydın et al., 2012).
Organometallic Compounds Study
Research on compounds like 1,3,5-Tribromobenzene, which share structural features with 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene, contributes to the development of novel organometallic compounds with potential applications in materials science and catalysis (Fink et al., 1997).
Synthesis and Characterization
The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene show the utility of bromo-substituted benzene derivatives as precursors in the synthesis of complex organic compounds, highlighting their role in material science and nanotechnology (Patil et al., 2012).
Coordination Polymers
Studies on zinc(II) coordination polymers using compounds like 2-bromo-1,4-benzenedicarboxylic acid demonstrate the potential of bromo-substituted benzene derivatives in the creation of novel materials with applications in gas adsorption and fluorescence sensing (Hua et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1,3-dimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-5-3-4-7(9(11,12)13)6(2)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQSQFDBGIIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)



![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)


![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)